![molecular formula C8H6BrNO2S B1658754 3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione CAS No. 62054-43-7](/img/structure/B1658754.png)
3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione
Overview
Description
3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione, also known as BMDBM, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a derivative of thiazole and has been shown to have a wide range of biological activities.
Scientific Research Applications
Synthesis of Biologically Active Compounds
This compound could be used as a precursor in the synthesis of various biologically active molecules. Its bromomethyl group can participate in substitution reactions to create new bonds with nucleophiles, which is a common step in constructing complex molecules like pheromones, antitumor agents, and retinoids .
Building Block in Organic Synthesis
Due to its reactive bromomethyl group attached to a benzothiazole ring, it can serve as a versatile building block for creating a wide range of organic compounds. This includes pharmaceuticals and agrochemicals where benzothiazole derivatives are often found.
Enzymatic Synthesis Inhibition
Compounds containing the bromomethyl group have been studied for their ability to inhibit enzymatic synthesis. This compound could potentially be used to study or inhibit the synthesis of biologically significant molecules like S-adenosyl-L-methionine.
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins like cereblon (crbn), which is a protein targeted by a class of immunomodulatory drugs .
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
For instance, Cereblon modulators can inhibit tumour necrosis factor-alpha (TNF-α), a cytokine produced by macrophages of the immune system and a mediator of inflammatory response .
Pharmacokinetics
Similar compounds have been synthesized using compound 3 (3-aminopiperidine-2,6-dione) treated with a nitro-substituted methyl 2-(bromomethyl) benzoate, and hydrogenation of the nitro group .
Result of Action
Similar compounds have been known to have anti-angiogenic and anti-inflammatory properties .
Action Environment
It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
3-(bromomethyl)-1,2-benzothiazole 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2S/c9-5-7-6-3-1-2-4-8(6)13(11,12)10-7/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFHJUGBYKSCFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50492052 | |
Record name | 3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50492052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione | |
CAS RN |
62054-43-7 | |
Record name | 3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50492052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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